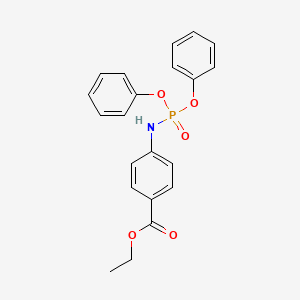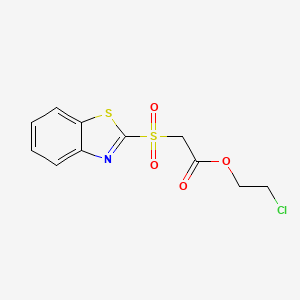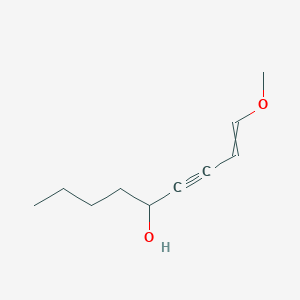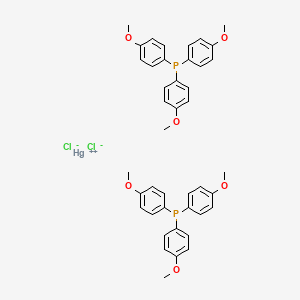
Mercury(2+);tris(4-methoxyphenyl)phosphane;dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercury(2+);tris(4-methoxyphenyl)phosphane;dichloride is a complex organophosphorus compound. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry. The compound consists of a mercury ion coordinated with tris(4-methoxyphenyl)phosphane and dichloride ligands.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tris(4-methoxyphenyl)phosphane typically involves the reaction of 4-methoxyphenylmagnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of tris(4-methoxyphenyl)phosphane follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
Mercury(2+);tris(4-methoxyphenyl)phosphane;dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo substitution reactions where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine complexes .
科学的研究の応用
Chemistry
In chemistry, Mercury(2+);tris(4-methoxyphenyl)phosphane;dichloride is used as a ligand in organometallic chemistry and homogeneous catalysis. It is employed in reactions such as the Suzuki reaction and hydroformylation of alkenes .
Biology
In biological research, the compound is used as a reducing agent in studies involving disulfide bonds. It helps in maintaining the reduced state of proteins and other biomolecules .
Medicine
Its unique chemical properties make it a valuable tool in medicinal chemistry .
Industry
In the industrial sector, this compound is used in the production of various chemicals and materials. It is employed in the synthesis of polymers, resins, and other advanced materials .
作用機序
The mechanism of action of Mercury(2+);tris(4-methoxyphenyl)phosphane;dichloride involves its ability to coordinate with metal ions and other molecules. The compound acts as a ligand, forming stable complexes with metals. These complexes can then participate in various chemical reactions, facilitating processes such as catalysis and reduction .
類似化合物との比較
Similar Compounds
Triphenylphosphine: Similar to tris(4-methoxyphenyl)phosphane but lacks the methoxy groups.
Tris(2-methoxyphenyl)phosphane: Similar structure but with methoxy groups in the 2-position.
Tris(4-anisyl)phosphane: Another similar compound with slight structural variations.
Uniqueness
Mercury(2+);tris(4-methoxyphenyl)phosphane;dichloride is unique due to the presence of methoxy groups in the 4-position, which enhances its electron-donating properties. This makes it a more effective ligand in certain catalytic processes compared to its analogs .
特性
CAS番号 |
74039-80-8 |
|---|---|
分子式 |
C42H42Cl2HgO6P2 |
分子量 |
976.2 g/mol |
IUPAC名 |
mercury(2+);tris(4-methoxyphenyl)phosphane;dichloride |
InChI |
InChI=1S/2C21H21O3P.2ClH.Hg/c2*1-22-16-4-10-19(11-5-16)25(20-12-6-17(23-2)7-13-20)21-14-8-18(24-3)9-15-21;;;/h2*4-15H,1-3H3;2*1H;/q;;;;+2/p-2 |
InChIキー |
LKTKPXWPXSVRJF-UHFFFAOYSA-L |
正規SMILES |
COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.[Cl-].[Cl-].[Hg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Dimethyl-11H-benzo[A]fluorene](/img/structure/B14451677.png)
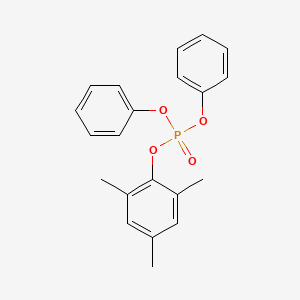
![Propanedinitrile, [1-(4-methylphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14451685.png)
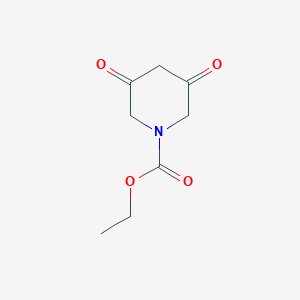
![Benzyl 2-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B14451701.png)
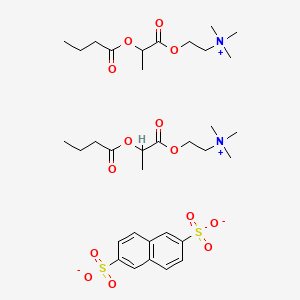

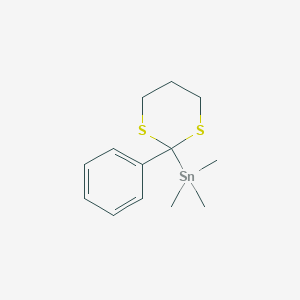
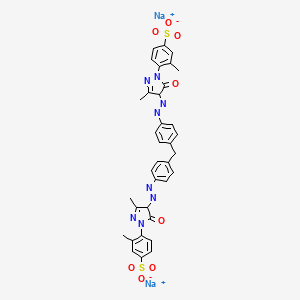
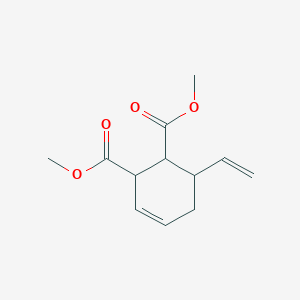
![Ethyl 2-[2-(3-methylphenyl)hydrazinylidene]propanoate](/img/structure/B14451728.png)
